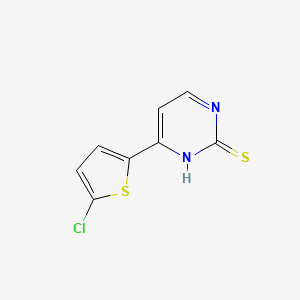![molecular formula C18H28N4 B3038545 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 866137-19-1](/img/structure/B3038545.png)
2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
Overview
Description
2,5-Dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine (DOPP) is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidines, which are heterocyclic compounds with a nitrogen-containing five-membered ring. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. Its molecular formula is C14H20N4 and its molecular weight is 248.33 g/mol. DOPP is a synthetic compound that is used in a variety of scientific applications, including drug discovery, drug delivery, and drug metabolism.
Mechanism Of Action
The mechanism of action of 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is not yet fully understood. However, it is believed that 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine binds to cytochrome P450 enzymes and inhibits their activity, which prevents the metabolism of drugs. Additionally, it is believed that 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine can interact with drug transporters, which can facilitate the delivery of drugs to specific areas of the body.
Biochemical and Physiological Effects
2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine has been found to have anti-inflammatory and anti-cancer properties. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been found to have a protective effect on liver cells, as it has been found to reduce the levels of reactive oxygen species in the liver.
Advantages And Limitations For Lab Experiments
The use of 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine in laboratory experiments has several advantages. It is a synthetic compound that is easy to obtain and is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain research applications.
Future Directions
There are several potential future directions for research on 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine. First, further research is needed to fully understand its mechanism of action. Additionally, further research is needed to explore its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to explore its potential use as a drug delivery system and its potential interactions with drug transporters. Finally, further research is needed to explore its potential use in other scientific applications, such as its potential use as a catalyst or in the synthesis of other compounds.
Scientific Research Applications
2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine has been used in a variety of scientific research applications. It has been studied as a potential drug delivery system, as it can be used to encapsulate and deliver drugs to specific areas of the body. It has also been studied as a potential drug metabolism inhibitor, as it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been studied as a potential therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
7,11-dimethyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4/c1-4-5-6-7-8-9-11-21-12-10-16-15(3)19-17-13-14(2)20-22(17)18(16)21/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTXJRBRSJYSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C1N3C(=CC(=N3)C)N=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)


![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)




![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)


![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)